molecular formula C13H20BNO2 B13981763 (4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid

(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B13981763
M. Wt: 233.12 g/mol
InChI Key: YBZNKVRRDQSODT-UHFFFAOYSA-N
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Description

(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,3-dimethylpyrrolidin-1-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Mechanism of Action

The mechanism of action of (4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This is followed by the transmetalation step, where the organic group is transferred to the electrophile, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of the (3,3-dimethylpyrrolidin-1-yl)methyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H20BNO2

Molecular Weight

233.12 g/mol

IUPAC Name

[4-[(3,3-dimethylpyrrolidin-1-yl)methyl]phenyl]boronic acid

InChI

InChI=1S/C13H20BNO2/c1-13(2)7-8-15(10-13)9-11-3-5-12(6-4-11)14(16)17/h3-6,16-17H,7-10H2,1-2H3

InChI Key

YBZNKVRRDQSODT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC(C2)(C)C)(O)O

Origin of Product

United States

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